N-[3-(Dimethylamino)propyl]octadec-2-enamide
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Overview
Description
. This compound is part of the amide family and is characterized by its long hydrocarbon chain and a dimethylamino group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]octadec-2-enamide typically involves the reaction of octadec-9-enoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]octadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(Dimethylamino)propyl]octadec-2-enamide has various applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential role in biological systems, including its interaction with cell membranes.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]octadec-2-enamide involves its interaction with biological membranes. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The dimethylamino group can interact with various molecular targets, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]stearamide: Similar structure but with a saturated hydrocarbon chain.
Stearamidopropyl dimethylamine: Used in hair conditioners and has similar emulsifying properties.
Uniqueness
N-[3-(Dimethylamino)propyl]octadec-2-enamide is unique due to its unsaturated hydrocarbon chain, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation can influence its reactivity and interaction with other molecules .
Properties
CAS No. |
78392-15-1 |
---|---|
Molecular Formula |
C23H46N2O |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]octadec-2-enamide |
InChI |
InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h18,20H,4-17,19,21-22H2,1-3H3,(H,24,26) |
InChI Key |
FYSMFHRIJCKOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)NCCCN(C)C |
Origin of Product |
United States |
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